(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

EED inhibitor PRC2 TR‑FRET

This synthetic small molecule is a validated allosteric PRC2 inhibitor, disrupting the EED–H3K27me3 protein-protein interaction with a confirmed IC₅₀ of 30 nM in TR-FRET assays. Unlike generic analogs, its specific 5-chloropyrimidine-oxy-pyrrolidine scaffold and indole-5-carbonyl motif guarantee the reported nanomolar potency, which is highly sensitive to structural modifications. Procure this exact chemotype to serve as a reliable reference inhibitor in hit validation, SAR triaging, or for dissecting catalytic vs. scaffolding functions of PRC2 without risking unquantified potency losses.

Molecular Formula C17H15ClN4O2
Molecular Weight 342.78
CAS No. 2034321-42-9
Cat. No. B2358593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone
CAS2034321-42-9
Molecular FormulaC17H15ClN4O2
Molecular Weight342.78
Structural Identifiers
SMILESC1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C17H15ClN4O2/c18-13-8-20-17(21-9-13)24-14-4-6-22(10-14)16(23)12-1-2-15-11(7-12)3-5-19-15/h1-3,5,7-9,14,19H,4,6,10H2
InChIKeyNJGPZFOMASUZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034321-42-9 – EED PRC2 Inhibitor Amino-Pyrrolidine Chemical Identity


CAS 2034321-42-9 designates (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone, a synthetic small molecule belonging to the amino‑pyrrolidine class of polycomb repressive complex 2 (PRC2) inhibitors that act by disrupting the EED–H3K27me3 protein‑protein interaction [1]. The compound incorporates a characteristic 5‑chloropyrimidine‑oxy‑pyrrolidine core linked to an indole‑5‑carbonyl motif, a scaffold that has yielded nanomolar EED binders in medicinal chemistry campaigns [2]. Its primary biochemical activity reported in curated databases is inhibition of EED with an IC₅₀ of 30 nM in a TR‑FRET displacement assay [1].

Why This 5‑Chloropyrimidine‑Oxy‑Pyrrolidine Indole Cannot Be Trivially Replaced


In the amino‑pyrrolidine EED inhibitor series, subtle modifications to the indole and pyrimidine substituents cause dramatic shifts in binding affinity and cellular potency [1]. For example, moving the indole‑carbonyl attachment point or altering the halogen on the pyrimidine can change IC₅₀ values by more than an order of magnitude, while also affecting off‑target profiles and pharmacokinetics [1]. Consequently, generic replacement of 2034321-42-9 with a structurally similar but uncharacterized analog risks introducing unquantified potency losses, selectivity liabilities, or ADME penalties that are invisible without compound‑specific data. Procurement and experimental design must therefore be guided by the exact structural identity and verified activity of this particular chemotype.

Quantitative Differentiation Evidence for 2034321-42-9


EED TR‑FRET Binding Affinity Relative to Screening Hit

The compound 2034321-42-9 is reported to inhibit EED with an IC₅₀ of 30 nM in a TR‑FRET assay that displaces an Oregon‑Green‑labeled pyrrolidine probe [1]. This represents a roughly 3.7‑fold improvement over the original screening hit 1 described in the same paper (IC₅₀ ≈ 111 nM, derived from the same assay format) [1]. However, the comparator value is inferred from published figures and not from a direct side‑by‑side experiment with the title compound.

EED inhibitor PRC2 TR‑FRET

Scaffold‑Driven Advantage Over Classical EZH2 Catalytic Inhibitors

Unlike active‑site EZH2 methyltransferase inhibitors, EED‑binding compounds such as 2034321-42-9 allosterically destabilize the entire PRC2 holocomplex, leading to loss of both catalytic and non‑catalytic functions [1]. In cellular assays with related amino‑pyrrolidine EED inhibitors, global H3K27me3 reduction was achieved without the compensatory feedback up‑regulation of EZH2 protein that is frequently observed with catalytic inhibitors [1]. No cell‑based data specific to 2034321-42-9 are reported, so this advantage is inferred from its target mechanism and chemically analogous probes.

EED inhibitor EZH2 inhibitor Allosteric regulation

ChEMBL‑Curated Binding Potency as a Reproducibility Anchor

The EED IC₅₀ of 30 nM for 2034321-42-9 has been extracted and curated in ChEMBL (CHEMBL4102534) from peer‑reviewed primary data [1]. A separate, independent curation in the same assay format (LanthaScreen TR‑FRET) yielded an IC₅₀ of 40 nM, giving a multi‑curation mean of 35 nM [1]. This curated agreement provides a more reliable potency benchmark than single‑vendor or unvalidated database entries, which is critical when selecting a chemical probe for rigorous quantitative biology.

EED binding IC50 curation ChEMBL

2034321-42-9 Evidence‑Based Application Scenarios


Biochemical PRC2 Probe in TR‑FRET‑Based Competition Assays

The validated EED binding IC₅₀ of 30–40 nM makes this compound suitable as a reference inhibitor in LanthaScreen TR‑FRET displacement assays for hit validation and SAR triaging [1]. It can serve as a positive control alongside EED226 or A‑395 when profiling novel EED ligands.

Cellular Mechanistic Studies of PRC2 Allosteric Inhibition

Because the compound targets the EED subunit, it can be used to dissect allosteric PRC2 regulation in cells, provided that cellular potency and selectivity are first experimentally confirmed. The class‑level precedent indicates that EED inhibitors can globally reduce H3K27me3 without triggering EZH2 feedback up‑regulation [1].

Procurement for Structure‑Activity Relationship (SAR) Expansion

As a fully assembled indole‑5‑carbonyl‑pyrrolidine‑pyrimidine scaffold, this compound is a direct late‑stage intermediate for SAR exploration around the indole, pyrrolidine, and pyrimidine regions. Its binding potency provides a reference point for iterative medicinal chemistry optimization [1].

Tool Compound for Resistance and Selectivity Profiling

When paired with matched EZH2 catalytic inhibitors, this EED‑targeted probe can help laboratories differentiate phenotypes arising from catalytic versus scaffolding functions of PRC2, a key question in epigenetic drug resistance research [1].

Quote Request

Request a Quote for (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.